molecular formula C26H22O10 B1234337 5'-Methoxyhydnocarpin

5'-Methoxyhydnocarpin

Cat. No.: B1234337
M. Wt: 494.4 g/mol
InChI Key: NIOAGUZTTGFPGK-ILBGXUMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Methoxyhydnocarpin is a natural product found in Epimedium sagittatum and Alloberberis fremontii with data available.

Scientific Research Applications

Anti-Cancer Effects in Leukemia Cells

5'-Methoxyhydnocarpin has been studied for its selective anti-cancer effects, particularly in inducing apoptosis in THP-1 human leukemia cells. The compound demonstrated cytotoxic effects, impacting cancer cell migration and cell cycle phase distribution. It induced both anchorage-dependent and anchorage-independent cytotoxic effects, caused significant changes in cell morphology, led to sub-G1 cell cycle arrest, and prompted early and late apoptosis (Xu et al., 2016).

Antibiotic Potentiation

A compound isolated from plants that produce This compound (5'-MHC) has shown promise in developing drugs to treat antibiotic-resistant bacteria. When coupled with antibiotics, 5'-MHC inactivates strains of Staphylococci aureus, responsible for many staph infections in hospitals. This discovery aligns with the philosophy of using a two-pronged approach to develop antibacterial drugs, combining a compound that undermines the bacterium's defense mechanism with one that kills the bacteria (Brennan, 2000).

Antimicrobial Properties and Interaction with Other Drugs

Research on Berberis aetnensis C. Presl. extracts has confirmed the presence of substances like This compound-D (5'-MHC-D) , which do not possess antimicrobial activity themselves but inhibit the expression of multidrug-resistant efflux pumps in bacteria like Staphylococcus aureus. These inhibitors potentiate the action of other antimicrobials by inhibiting the efflux pumps that bacteria use to resist drugs. This activity enhances the effectiveness of drugs like ciprofloxacin against these bacteria (Musumeci et al., 2003).

Properties

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one

InChI

InChI=1S/C26H22O10/c1-32-19-5-12(3-4-15(19)29)25-23(11-27)36-26-21(33-2)6-13(7-22(26)35-25)18-10-17(31)24-16(30)8-14(28)9-20(24)34-18/h3-10,23,25,27-30H,11H2,1-2H3/t23-,25-/m1/s1

InChI Key

NIOAGUZTTGFPGK-ILBGXUMGSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O

SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C=C3)O)OC)CO)C4=CC(=O)C5=C(C=C(C=C5O4)O)O

Synonyms

5'-methoxyhydnocarpin
5'-methoxyhydnocarpin-D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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